molecular formula C11H11NO2 B2994178 4-Cyano-3-phenylbutanoic acid CAS No. 131906-15-5

4-Cyano-3-phenylbutanoic acid

Cat. No.: B2994178
CAS No.: 131906-15-5
M. Wt: 189.214
InChI Key: MZGSUTHFZYOIHU-UHFFFAOYSA-N
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Description

4-Cyano-3-phenylbutanoic acid is an organic compound with the molecular formula C₁₁H₁₁NO₂ It is characterized by the presence of a cyano group (-CN) and a phenyl group (-C₆H₅) attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyano-3-phenylbutanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with a cyanating agent such as sodium cyanide (NaCN) under acidic conditions. The reaction proceeds through the formation of an intermediate nitrile, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH₂).

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives such as 4-cyano-3-phenylbutanone.

    Reduction: Conversion to 4-amino-3-phenylbutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyano-3-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-cyano-3-phenylbutanoic acid involves its interaction with specific molecular targets. For instance, the cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4,4-diphenylbutanoic acid: Similar structure but with an additional phenyl group.

    3-Phenylpropanoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    4-Amino-3-phenylbutanoic acid: A reduction product of 4-cyano-3-phenylbutanoic acid with different chemical properties.

Uniqueness

This compound is unique due to the presence of both a cyano group and a phenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and biological research.

Properties

IUPAC Name

4-cyano-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGSUTHFZYOIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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